molecular formula C9H17N B1345475 Perhydroisoquinoline CAS No. 6329-61-9

Perhydroisoquinoline

Cat. No. B1345475
CAS RN: 6329-61-9
M. Wt: 139.24 g/mol
InChI Key: NENLYAQPNATJSU-UHFFFAOYSA-N
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Patent
US04656279

Procedure details

In an autoclave, 120 g (0.93 mol) of the aforementioned desulfurized isoquinoline 6 g of 5% ruthenium-carbon (Ru/C) catalyst were subjected to hydrogenation at a temperature of 180° C. under a hydrogen pressure of 140 kg/cm2 ·G for 60 hours. The total amount of hydrogen absorbed during the reaction was 4.9 moles and the molar ratio of the absorbed hydrogen to isoquinoline was 5.3. The reaction mixture obtained after separation of the catalyst by filtration was analyzed by gas chromatography. It was found to contain 88% of decahydroisoquinoline. By distilling this reaction mixture, 98 g (76% in yield) of decahydroisoquinoline (197° C. to 210° C. fraction) was obtained. The trans/cis ratio of this decahydroisoquinoline was found to be 6/4.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>[C].[Ru]>[CH2:1]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][NH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Ru]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were subjected to hydrogenation at a temperature of 180° C. under a hydrogen
CUSTOM
Type
CUSTOM
Details
·G for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
The total amount of hydrogen absorbed during the reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
CUSTOM
Type
CUSTOM
Details
after separation of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
By distilling this reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C1NCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04656279

Procedure details

In an autoclave, 120 g (0.93 mol) of the aforementioned desulfurized isoquinoline 6 g of 5% ruthenium-carbon (Ru/C) catalyst were subjected to hydrogenation at a temperature of 180° C. under a hydrogen pressure of 140 kg/cm2 ·G for 60 hours. The total amount of hydrogen absorbed during the reaction was 4.9 moles and the molar ratio of the absorbed hydrogen to isoquinoline was 5.3. The reaction mixture obtained after separation of the catalyst by filtration was analyzed by gas chromatography. It was found to contain 88% of decahydroisoquinoline. By distilling this reaction mixture, 98 g (76% in yield) of decahydroisoquinoline (197° C. to 210° C. fraction) was obtained. The trans/cis ratio of this decahydroisoquinoline was found to be 6/4.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>[C].[Ru]>[CH2:1]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][NH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Ru]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were subjected to hydrogenation at a temperature of 180° C. under a hydrogen
CUSTOM
Type
CUSTOM
Details
·G for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
The total amount of hydrogen absorbed during the reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
CUSTOM
Type
CUSTOM
Details
after separation of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
By distilling this reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C1NCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04656279

Procedure details

In an autoclave, 120 g (0.93 mol) of the aforementioned desulfurized isoquinoline 6 g of 5% ruthenium-carbon (Ru/C) catalyst were subjected to hydrogenation at a temperature of 180° C. under a hydrogen pressure of 140 kg/cm2 ·G for 60 hours. The total amount of hydrogen absorbed during the reaction was 4.9 moles and the molar ratio of the absorbed hydrogen to isoquinoline was 5.3. The reaction mixture obtained after separation of the catalyst by filtration was analyzed by gas chromatography. It was found to contain 88% of decahydroisoquinoline. By distilling this reaction mixture, 98 g (76% in yield) of decahydroisoquinoline (197° C. to 210° C. fraction) was obtained. The trans/cis ratio of this decahydroisoquinoline was found to be 6/4.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>[C].[Ru]>[CH2:1]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][NH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Ru]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were subjected to hydrogenation at a temperature of 180° C. under a hydrogen
CUSTOM
Type
CUSTOM
Details
·G for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
The total amount of hydrogen absorbed during the reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
CUSTOM
Type
CUSTOM
Details
after separation of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
By distilling this reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C1NCCC2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.